Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate
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Overview
Description
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a trifluoromethyl group attached to a triazole ring, which is further connected to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate typically involves the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid with potassium hydroxide in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction scheme can be represented as follows:
3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid+KOH+H2O→Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group or other substituents on the triazole ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate salts: These compounds also contain trifluoromethyl groups and are used in similar applications.
Trifluoromethylated triazoles: These compounds share the trifluoromethyl group and triazole ring structure but may differ in other substituents.
Uniqueness
Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hydrate form also adds to its uniqueness, affecting its solubility and reactivity.
Properties
IUPAC Name |
potassium;5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2.K.H2O/c5-4(6,7)3-8-1(2(11)12)9-10-3;;/h(H,11,12)(H,8,9,10);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNSSPINPNDATO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)C(F)(F)F)C(=O)[O-].O.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3KN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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